N-(2,3-dimethylphenyl)-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzopyran ring system fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE typically involves the reaction of 2,3-dimethylphenylamine with 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: Shares structural similarities but differs in functional groups and applications.
1,4-Dimethylbenzene: Similar aromatic structure but lacks the sulfonamide and benzopyran components.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE is unique due to its combination of a benzopyran ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23NO3S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2,2-dimethyl-3,4-dihydrochromene-6-sulfonamide |
InChI |
InChI=1S/C19H23NO3S/c1-13-6-5-7-17(14(13)2)20-24(21,22)16-8-9-18-15(12-16)10-11-19(3,4)23-18/h5-9,12,20H,10-11H2,1-4H3 |
InChI Key |
FQVUHUNSYHIXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(CC3)(C)C)C |
Origin of Product |
United States |
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